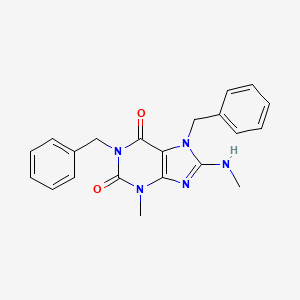

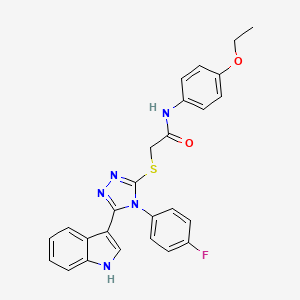

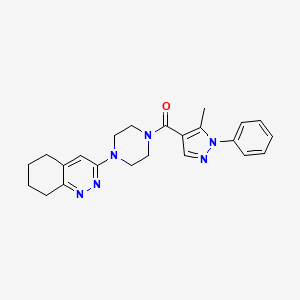

![molecular formula C23H27NO5 B2359643 N-[2-(adamantan-1-yloxy)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 663930-20-9](/img/structure/B2359643.png)

N-[2-(adamantan-1-yloxy)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(adamantan-1-yloxy)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as AMMC, is a synthetic compound that has been studied extensively for its potential use as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Applications De Recherche Scientifique

Cancer Research

This compound has been evaluated for its cytotoxicity in various human cancer cell lines, including cervical cancer (HeLa), breast cancer (MCF7), and liver cancer (HepG2). Some derivatives have shown potent anti-proliferative activity, particularly against HepG2 cells, with one derivative exhibiting an IC50 value of 10.56 ± 1.14 μΜ . This suggests potential use in developing new anticancer therapies.

Apoptosis Induction

Research indicates that certain derivatives can induce apoptosis in HepG2 cells in a caspase-8-dependent manner . This is significant because it provides a pathway to develop drugs that can selectively induce cell death in cancer cells, potentially leading to more effective cancer treatments.

Cell Cycle Arrest

The compound has been associated with causing cell-cycle arrest, particularly a decrease in the G0/G1 phase and an increase in the G2/M phase . This property can be harnessed to develop drugs that can halt the proliferation of cancer cells at specific stages of the cell cycle.

Soluble Epoxide Hydrolase Inhibition

Derivatives of this compound have been explored for their inhibitory activity against soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the arachidonic acid cascade, which is significant in inflammatory processes. Inhibitors of sEH have therapeutic potential in treating inflammatory diseases.

Antiviral Activity

Adamantane derivatives have been found to exhibit activity against viruses such as the tick-borne encephalitis virus . The presence of the adamantane fragment is a crucial factor in the antiviral activity, suggesting that this compound could be a precursor to new antiviral agents.

Alzheimer’s Disease Symptomatic Therapy

The compound’s derivatives have shown inhibitory activity against butyrylcholinesterase (BChE), which is a potential therapeutic approach for the symptomatic treatment of Alzheimer’s disease . BChE inhibitors can help alleviate symptoms and improve cognitive function in patients with Alzheimer’s.

Propriétés

IUPAC Name |

N-[2-(1-adamantyloxy)ethyl]-6-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-27-18-2-3-20-17(9-18)10-19(22(26)29-20)21(25)24-4-5-28-23-11-14-6-15(12-23)8-16(7-14)13-23/h2-3,9-10,14-16H,4-8,11-13H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNRQXSZXRIHGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCCOC34CC5CC(C3)CC(C5)C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

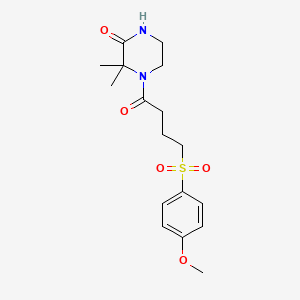

![4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2359565.png)

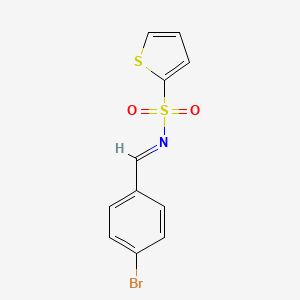

![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2359571.png)

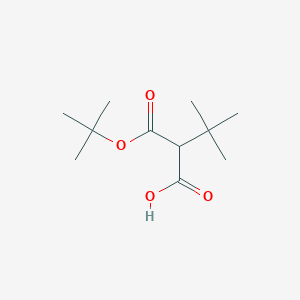

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide](/img/structure/B2359572.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2359575.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2359577.png)